HDAC3 Inhibitory Potency: Class-Level Inference from Ureido-Benzamide Chemotype
Optimized 2-ureido-benzamide derivatives have demonstrated potent HDAC3 inhibition, with representative compounds achieving IC₅₀ values in the low nanomolar range (e.g., 1.80 nM for HDAC3 and 2.30 nM for HDAC1 in HDAC-Glo assays) [1]. While these data are for structurally related but not identical compounds, they establish that the 2-ureido-benzamide scaffold is capable of achieving single-digit nanomolar HDAC potency. The 2-fluoro substituent on the target compound is expected to enhance metabolic stability relative to unsubstituted analogs, though no direct comparative stability data are available. This evidence is class-level inference only and cannot be attributed to the specific CAS 1203131-14-9 compound without confirmatory testing.
| Evidence Dimension | HDAC3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available for CAS 1203131-14-9 |
| Comparator Or Baseline | Representative 2-ureido-benzamide derivative: IC₅₀ = 1.80 nM (HDAC3), 2.30 nM (HDAC1) |
| Quantified Difference | Not calculable for the target compound; class benchmark establishes low nanomolar potential |
| Conditions | Human recombinant HDAC3/HDAC1, HDAC-Glo assay, 20 min incubation (BindingDB BDBM50481803) |
Why This Matters
Procurement decisions for HDAC-focused research require awareness that the 2-ureido-benzamide scaffold can achieve potent HDAC3 inhibition, but specific activity for CAS 1203131-14-9 remains unvalidated.
- [1] BindingDB Entry BDBM50481803 (CHEMBL5269123). HDAC3 IC₅₀ = 1.80 nM. BindingDB, accessed April 2026. View Source
